BOC-1,2-TRANS-ACHEC-OH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BOC-1,2-TRANS-ACHEC-OH typically involves the reaction of cyclohexene with tert-butoxycarbonyl (Boc) protecting groups. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents such as dichloromethane, ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, BOC-1,2-TRANS-ACHEC-OH is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new synthetic methodologies .
Biology: In biological research, this compound is used in the study of enzyme mechanisms and protein interactions. Its ability to act as a substrate or inhibitor in enzymatic reactions makes it a useful tool for biochemists .
Medicine: Researchers explore its structure-activity relationships to design new pharmaceuticals .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of BOC-1,2-TRANS-ACHEC-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include enzymatic catalysis and protein-ligand interactions .
Comparison with Similar Compounds
trans-4-Aminomethylcyclohexane-1-carboxylic acid: Known for its antifibrinolytic properties.
trans-4-Hydroxycyclohexane-1-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Uniqueness: What sets BOC-1,2-TRANS-ACHEC-OH apart is its specific structural configuration, which imparts unique reactivity and stability. This makes it particularly valuable in synthetic chemistry and biochemical research .
Properties
IUPAC Name |
(1R,6R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h4-5,8-9H,6-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPYBSDCOQXJAI-RKDXNWHRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC=CCC1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC=CC[C@H]1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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